molecular formula C12H16N2O3 B13392278 N-Benzoyl-Ornithine

N-Benzoyl-Ornithine

Cat. No.: B13392278
M. Wt: 236.27 g/mol
InChI Key: PKONOCQSEOHHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Benzoyl-L-ornithine is a non-proteinogenic amino acid that is synthesized by the enzyme ornithine decarboxylase in the polyamine biosynthesis pathway. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-Benzoyl-L-ornithine can be synthesized through the reaction of benzoyl-CoA with L-ornithine, catalyzed by the enzyme ornithine N-benzoyltransferase. The reaction conditions typically involve the use of benzoyl-CoA and L-ornithine as substrates, resulting in the formation of N2-Benzoyl-L-ornithine and CoA as products .

Industrial Production Methods: This method is advantageous due to its specificity and efficiency in producing the desired compound .

Chemical Reactions Analysis

Types of Reactions: N2-Benzoyl-L-ornithine primarily undergoes acylation reactions, where it reacts with benzoyl-CoA to form N2,N5-dibenzoyl-L-ornithine. This reaction is catalyzed by the enzyme ornithine N-benzoyltransferase .

Common Reagents and Conditions: The common reagents used in the synthesis of N2-Benzoyl-L-ornithine include benzoyl-CoA and L-ornithine. The reaction conditions typically involve the presence of the enzyme ornithine N-benzoyltransferase, which facilitates the transfer of the benzoyl group to L-ornithine .

Major Products Formed: The major product formed from the reaction of benzoyl-CoA with L-ornithine is N2-Benzoyl-L-ornithine. In some cases, further acylation can lead to the formation of N2,N5-dibenzoyl-L-ornithine .

Scientific Research Applications

N2-Benzoyl-L-ornithine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in the polyamine biosynthesis pathway and its potential therapeutic applications. In medicine, N2-Benzoyl-L-ornithine has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for drug development. In industry, it is used in the production of various biochemical products .

Mechanism of Action

The mechanism of action of N2-Benzoyl-L-ornithine involves its role in the polyamine biosynthesis pathway. It is synthesized by the enzyme ornithine decarboxylase and participates in various biochemical reactions. The molecular targets and pathways involved include the inhibition of specific enzymes and the modulation of cellular processes related to inflammation, tumor growth, and microbial activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N2-Benzoyl-L-ornithine include other ornithine derivatives such as N2,N5-dibenzoyl-L-ornithine and various tropane alkaloids derived from L-ornithine .

Uniqueness: N2-Benzoyl-L-ornithine is unique due to its specific biological activities and its role in the polyamine biosynthesis pathway. Unlike other ornithine derivatives, it exhibits a combination of anti-inflammatory, anti-tumor, and anti-microbial properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-amino-2-benzamidopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONOCQSEOHHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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